molecular formula C24H38O3 B1140967 (2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) CAS No. 108031-80-7

(2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran)

Cat. No.: B1140967
CAS No.: 108031-80-7
M. Wt: 374.56
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Description

(2S)-(-)-2,2’-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) is a chiral compound known for its unique structural properties and applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes multiple chiral centers, making it an important subject of study in stereochemistry and asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-(-)-2,2’-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) typically involves the reaction of specific chiral precursors under controlled conditions. One common method includes the use of chiral catalysts to ensure the desired stereochemistry is achieved. The reaction conditions often involve specific temperatures, solvents, and reaction times to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

(2S)-(-)-2,2’-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .

Scientific Research Applications

(2S)-(-)-2,2’-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in asymmetric synthesis and stereochemical studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-(-)-2,2’-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) exerts its effects involves its interaction with specific molecular targets. These interactions often depend on the compound’s stereochemistry, which can influence its binding affinity and activity. The pathways involved may include enzymatic reactions, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-(-)-2,2’-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of chirality in various applications .

Properties

IUPAC Name

(4S)-1,10,10-trimethyl-4-[[(4R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O3/c1-21(2)15-7-9-23(21,5)19-13(15)11-17(26-19)25-18-12-14-16-8-10-24(6,20(14)27-18)22(16,3)4/h13-20H,7-12H2,1-6H3/t13?,14?,15?,16?,17-,18+,19?,20?,23?,24?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDXCBLBKXFCNA-WADPFCMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C3C2CC(O3)OC4CC5C6CCC(C5O4)(C6(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC1(C3C2C[C@H](O3)O[C@H]4CC5C6CCC(C5O4)(C6(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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